molecular formula C17H17NO5 B5549046 methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate

methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate

Cat. No.: B5549046
M. Wt: 315.32 g/mol
InChI Key: QNJYGYDMSXCRNX-VCHYOVAHSA-N
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Description

Methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate is an organic compound with the molecular formula C16H15NO5. This compound is characterized by the presence of a benzoate ester linked to a hydroxyimino group and a methoxyphenoxy moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate typically involves the reaction of methyl 4-formylbenzoate with 4-[(E)-(hydroxyimino)methyl]-2-methoxyphenol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenoxy moiety may interact with cellular receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the hydroxyimino and methoxyphenoxy groups.

    Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.

    Methyl 4-hydroxybenzoate: Contains a hydroxy group instead of the hydroxyimino group.

Uniqueness

Methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate is unique due to the presence of both the hydroxyimino and methoxyphenoxy groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-16-9-13(10-18-20)5-8-15(16)23-11-12-3-6-14(7-4-12)17(19)22-2/h3-10,20H,11H2,1-2H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJYGYDMSXCRNX-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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